molecular formula C23H44N8O7 B14181594 D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine CAS No. 923026-06-6

D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine

Katalognummer: B14181594
CAS-Nummer: 923026-06-6
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: KVBINKKNUPCVOH-NRKLIOEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine is a complex peptide compound composed of multiple amino acids. It has a molecular formula of C22H40N8O8 and a molecular weight of approximately 544.60 Da

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using acids like trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Wissenschaftliche Forschungsanwendungen

D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, including:

    Enzyme Inhibition: The peptide can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

D-Alanyl-D-alanyl-L-lysyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

923026-06-6

Molekularformel

C23H44N8O7

Molekulargewicht

544.6 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H44N8O7/c1-13(26)19(33)28-14(2)20(34)29-15(7-3-5-11-24)21(35)30-16(9-10-18(27)32)22(36)31-17(23(37)38)8-4-6-12-25/h13-17H,3-12,24-26H2,1-2H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,35)(H,31,36)(H,37,38)/t13-,14-,15+,16+,17+/m1/s1

InChI-Schlüssel

KVBINKKNUPCVOH-NRKLIOEPSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N

Kanonische SMILES

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.